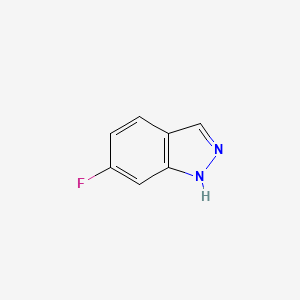

6-fluoro-1H-indazole

Descripción

Significance of the Indazole Scaffold in Medicinal Chemistry and Related Fields

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in the design of pharmacologically active molecules. nih.govpnrjournal.com Its structural rigidity and the presence of nitrogen atoms allow for specific interactions with biological targets, making it a versatile scaffold for drug discovery. longdom.orgresearchgate.net Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govpnrjournal.com

The study of indazole chemistry dates back to the work of Emil Fischer. pnrjournal.comresearchgate.net However, it is in recent decades that research into indazole derivatives has intensified, driven by their proven therapeutic potential. ingentaconnect.comnih.gov The evolution of synthetic methodologies, particularly catalyst-based and green chemistry approaches, has significantly advanced the ability to create a diverse range of indazole analogs. ingentaconnect.com This has allowed for more systematic exploration of their structure-activity relationships (SAR), leading to the development of highly potent and selective compounds. The inclusion of the indazole moiety in several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agent Pazopanib, underscores its clinical significance. pnrjournal.comnih.gov

The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. chemblink.com This can lead to improved binding affinity to target proteins, enhanced metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability, thereby improving bioavailability. mdpi.com In the context of the indazole scaffold, fluorination has been shown to increase inhibitory potency and selectivity for certain enzymes, such as nitric oxide synthase (NOS). researchgate.netresearchgate.net The strategic placement of fluorine atoms can therefore be a critical factor in optimizing the therapeutic potential of indazole-based compounds. longdom.orgresearchgate.net

Historical Context and Evolution of Indazole Research

Structural Variants and Core Substitutions of 6-Fluoro-1H-Indazole

The this compound core provides a versatile platform for further chemical modification. The fluorine atom at the 6-position already confers certain desirable properties, and the introduction of various substituents at other positions on the indazole ring allows for the fine-tuning of the molecule's biological activity.

The functionalization of the this compound scaffold with a variety of chemical groups has led to the discovery of compounds with a broad spectrum of biological activities. Researchers have explored the introduction of alkyl, aryl, carboxylic acid, amine, and additional halogen substituents to probe the structure-activity relationships of this versatile core.

Alkyl and Aryl Derivatives: The introduction of alkyl and aryl groups can influence the lipophilicity and steric profile of the molecule, which can affect its binding to target proteins. For instance, a derivative with a cyclohexyl group at the N-1 position and an ethyl group at the C-3 position has been investigated for its potential biological activities. Aryl substitutions are also common, with different substitution patterns on the aryl ring leading to varying potencies.

Carboxylic Acid Derivatives: The incorporation of a carboxylic acid group can enhance a molecule's solubility and provide an additional point for hydrogen bonding interactions with biological targets. chemimpex.com this compound-3-carboxylic acid and its isomers are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents. scbt.com

Amine Derivatives: The amine group is a key functional group in many biologically active compounds, often participating in crucial hydrogen bonding interactions. 6-Fluoro-1H-indazol-5-amine and 6-fluoro-1H-indazol-3-ylamine are examples of derivatives that have been explored for their potential in drug discovery. smolecule.comchemimpex.com The amino group can also serve as a handle for further synthetic modifications.

Halogen Derivatives: In addition to the fluorine at the 6-position, the introduction of other halogen atoms can further modulate the electronic and steric properties of the indazole ring. Compounds such as 4-bromo-6-fluoro-1H-indazole and 7-chloro-6-fluoro-1H-indazole are examples of such derivatives that are used as building blocks in synthetic chemistry. chemblink.comguidechem.comvulcanchem.com

The following table summarizes some of the researched derivatives of this compound and their reported findings:

| Derivative Class | Specific Compound | Research Finding |

| Alkyl Derivative | 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole | Investigated for potential antitumor and antimicrobial properties. |

| Aryl Derivative | N-(4-fluorobenzyl)-1H-indazol-6-amine | Showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 of 14.3±4.4 µM. researchgate.netbenthamdirect.com |

| Carboxylic Acid | This compound-3-carboxylic acid | A versatile building block in pharmaceutical research, particularly in oncology and neurology. chemimpex.com |

| Amine Derivative | 6-Fluoro-1H-indazol-5-amine | A valuable scaffold in drug design, with potential as a selective inhibitor of enzymes like CYP1A2. smolecule.com |

| Halogen Derivative | 4-Bromo-6-fluoro-1H-indazole | An important intermediate for the synthesis of pharmaceutical compounds, including PI3 kinase inhibitors. guidechem.com |

| Halogen Derivative | 7-Chloro-6-fluoro-1H-indazole | The 7-chloro substitution is suggested to enhance hypotensive effects in certain analog series. vulcanchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZDEQEVCDMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591223 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-25-4 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 1h Indazole

Modern Synthetic Pathways for 6-Fluoro-1H-Indazole and its Precursors

The synthesis of this compound and its precursors involves sophisticated strategies that allow for precise control over the molecular architecture. These methods include the formation of the core indazole ring system and the selective introduction of the fluorine substituent.

Cyclization Reactions in Indazole Core Formation

The construction of the indazole core is a critical step in the synthesis of this compound. Both metal-catalyzed and metal-free cyclization reactions are employed to achieve this transformation.

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the synthesis of indazole derivatives. smolecule.com The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of carbon-carbon bonds to create functionalized indazoles. smolecule.comrsc.org This technique involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. rsc.org Palladium-catalyzed cyclization of hydrazones has also been reported, although it may require high catalyst loading. google.com

Rhodium-catalyzed reactions have also emerged as a valuable method. For example, Rh(III)-catalyzed C–H activation and cyclative capture of azobenzenes with aldehydes can produce a wide variety of substituted indazoles. nih.gov Furthermore, a combination of Rh(III) and Cu(II) catalysts can facilitate the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. nih.gov

| Catalyst System | Reactants | Product | Reference |

| PdCl₂(dppf)·(DCM) | Bromo-indazole carboxamide, Organoboronic acids | N-Aryl-indazole carboxamides | rsc.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | 2-Aryl-2H-indazoles | nih.gov |

| Rh₂(OAc)₄ / Cu(OAc)₂ | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

Metal-free synthetic routes offer an attractive alternative, avoiding potential metal contamination in the final products. One such method involves the intramolecular cyclization of phenylhydrazines using o-halogen phenylcarbamoyl as starting materials. researchgate.net Another approach is the synthesis of 2H-indazoles from 2-azidobenzaldehydes and amines through the consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent. fluoromart.com

Recent advancements include electrochemical strategies for the synthesis of 1H-indazoles under metal-free conditions. nih.gov This involves an intramolecular electrochemical cyclization carried out in an undivided cell with platinum or graphite (B72142) electrodes. nih.gov Additionally, the use of N-fluorobenzenesulfonimide (NFSI) in water enables an efficient and metal-free fluorination of 2H-indazoles, suggesting a radical mechanistic pathway. organic-chemistry.org

Metal-Catalyzed Cyclizations (e.g., Palladium-catalyzed)

Selective Introduction of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the indazole ring can be achieved through various methods. One common strategy is to start with a pre-fluorinated precursor, such as a fluorinated benzene (B151609) derivative like 2-fluoro-4-nitrobenzaldehyde. The fluorine atom is incorporated into the starting material before the cyclization reaction to form the indazole core.

Direct fluorination of a pre-formed indazole ring is another viable approach. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® can be used to introduce fluorine at specific positions. vulcanchem.com For instance, direct fluorination of 2H-indazoles at the C-3 position has been achieved using NFSI in water. organic-chemistry.org The Balz-Schiemann reaction can also be employed to convert an amino group to a fluorine atom. nih.gov

| Fluorinating Reagent | Substrate | Product | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | C-3 Fluorinated 2H-indazoles | organic-chemistry.org |

| Selectfluor® | Indazole | This compound | vulcanchem.com |

| AgF₂ | 5-Bromopicolinaldehyde dimethyl acetal | 3-Fluoro-5-bromopicolinaldehyde | nih.gov |

Regioselective Functionalization of the Indazole Nucleus (e.g., N-alkylation, C-alkylation)

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of regioisomers. The regioselectivity of N-alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent and substituents on the indazole ring. beilstein-journals.orgd-nb.info

For instance, the alkylation of this compound with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF yields a mixture of the N1 and N2 isomers. dergipark.org.tr Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1-selectivity for certain substituted indazoles. beilstein-journals.org Conversely, electron-withdrawing groups at the C7 position can lead to excellent N2-regioselectivity. d-nb.info

C-alkylation of the indazole nucleus is less common but can be achieved through methods like palladium-catalyzed C-H activation. For example, the C7-oxidative alkenylation of substituted (1H)-indazoles has been reported using a palladium catalyst and a silver oxidant. mdpi.com

Chemical Reactivity and Transformation Mechanisms of this compound Derivatives

The fluorine atom at the 6-position significantly influences the chemical reactivity of the indazole ring. The strong electron-withdrawing nature of fluorine affects the electron density of the aromatic system. vulcanchem.com

The fluorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions under basic conditions. This allows for the displacement of the fluorine by various nucleophiles, such as methoxide (B1231860) or amines, proceeding through a Meisenheimer intermediate.

The indazole ring itself can undergo various transformations. The nitrile group at the C3 position, for example, is a versatile synthetic handle that can be converted into other functional groups like carboxylic acids, amides, and amines. The indazole ring can also participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation. ambeed.com

Like other 1H-indazoles, this compound exhibits tautomerism, existing in equilibrium between the 1H and 2H forms. vulcanchem.com The 1H-tautomer is generally considered to be the more thermodynamically stable form. This tautomerism is a crucial factor in predicting the reactivity and biological activity of indazole derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Fluorine Position

The fluorine atom at the C6 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization of the this compound scaffold. The electron-deficient character of the indazole ring system, enhanced by the electronegativity of the fluorine atom, facilitates the attack of nucleophiles. Common nucleophiles such as alkoxides (e.g., sodium methoxide) and amines can readily displace the fluoride (B91410) ion, allowing for the introduction of a wide range of functional groups at this position. ambeed.com

| Nucleophile | Reagent/Conditions | Product Example |

| Methoxide | Sodium methoxide (MeONa), DMF, 80°C | 6-Methoxy-1H-indazole derivative |

| Amine | Ammonia (NH3), Cu catalyst | 6-Amino-1H-indazole derivative |

This table presents examples of nucleophiles used in SNAr reactions with fluoroindazoles, based on general principles and reactions with similar substrates.

The classical mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the aromaticity of the benzene ring portion of the indazole. This forms a negatively charged, non-aromatic intermediate, the Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the ring and is stabilized by electron-withdrawing groups. masterorganicchemistry.com

Elimination Step: The aromaticity is restored by the expulsion of the leaving group, which in this case is the highly electronegative fluoride ion. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, a factor that contributes to the high reactivity of fluoroarenes in these transformations. masterorganicchemistry.com

While Meisenheimer intermediates can often be isolated and characterized, the process is typically a rapid sequence. masterorganicchemistry.com Some recent studies on other fluoroarenes have proposed a concerted SNAr (CSNAr) mechanism where the nucleophile attack and fluoride elimination occur synchronously without a stable intermediate, though the stepwise Meisenheimer pathway remains the widely accepted model for most SNAr reactions. acs.orgacs.org

The rate of SNAr reactions is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group. masterorganicchemistry.com These groups play a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance or inductive effects.

In this compound, the indazole ring itself is electron-deficient. The fluorine atom at C6 further withdraws electron density. If additional EWGs, such as a nitro (-NO2) or cyano (-CN) group, are present on the benzene portion of the indazole (e.g., at the C5 position), the reactivity towards nucleophilic attack is substantially enhanced. smolecule.com Computational studies have confirmed that EWGs lower the activation energy for SNAr by stabilizing the negative charge in the transition state leading to the Meisenheimer intermediate.

Mechanistic Insights into Meisenheimer Intermediate Formation

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a highly effective method for the derivatization of indazoles. rsc.orgresearchgate.net While the C-F bond is generally strong, other positions on the this compound ring can be halogenated (e.g., with bromine or iodine) to serve as the halide partner in the coupling reaction. smolecule.com

The general protocol for a Suzuki-Miyaura reaction on an indazole scaffold involves the reaction of a halo-indazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This methodology allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. rsc.orgsmolecule.com

Table of Suzuki-Miyaura Reaction Components for Indazole Synthesis

| Component | Role | Example |

|---|---|---|

| Organohalide | Electrophilic partner | 4-Bromo-6-fluoro-1H-indazole |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the catalytic cycle | PdCl2(dppf) |

| Base | Activates the organoboron reagent | K2CO3, K3PO4 |

This table outlines the typical components and their roles in a Suzuki-Miyaura cross-coupling reaction involving a halo-indazole derivative. rsc.orgnih.gov

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Oxidation and Other Functional Group Transformations

Beyond substitution at the C6 position, the this compound core and its substituents can undergo various other transformations. ambeed.com

Oxidation: The indazole ring or alkyl groups attached to it can be oxidized under appropriate conditions. ambeed.comsmolecule.com For instance, an alkyl group at the C3 position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). The nitrogen atoms of the pyrazole (B372694) ring can also be oxidized to form N-oxides using reagents like m-chloroperoxybenzoic acid (m-CPBA). ambeed.com

Other Functional Group Transformations: The versatility of the indazole scaffold allows for a wide range of functional group interconversions. ambeed.com

Reduction: A nitro group on the indazole ring can be reduced to an amino group using standard reducing agents like hydrogen gas over a palladium catalyst or tin(II) chloride. ambeed.com

Acylation/Alkylation: The nitrogen atoms of the indazole ring can be acylated or alkylated using acyl halides or alkyl halides in the presence of a base. ambeed.comvulcanchem.com

Transformations of Aldehyde Groups: An aldehyde group, which can be installed at the C3 position via methods like the nitrosation of a corresponding indole (B1671886), is a versatile handle. rsc.org It can be converted into alkenes through Wittig or Knoevenagel condensations or used in reductive amination to form substituted amines. rsc.org

Iii. Computational Chemistry and Spectroscopic Characterization of 6 Fluoro 1h Indazole

Quantum Chemical Calculations and Modeling

Computational chemistry provides profound insights into the intrinsic properties of 6-fluoro-1H-indazole at an atomic level. These theoretical methods are crucial for understanding its structure, reactivity, and potential interactions with biological targets, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trdergipark.org.tr For this compound and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable molecular geometry (optimized structure) and to analyze its electronic properties. researchgate.netderpharmachemica.comwu.ac.th

Table 1: Representative Optimized Geometrical Parameters for Indazole Derivatives from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | N-N | ~1.36 Å | derpharmachemica.com |

| Bond Length | C-N (pyrazole ring) | ~1.33 - 1.38 Å | derpharmachemica.com |

| Bond Length | C-F | ~1.35 Å | derpharmachemica.com |

| Bond Angle | C-N-N | Varies with structure | derpharmachemica.com |

Note: These values are illustrative and derived from studies on closely related N-benzylidene-6-fluoro-1H-indazol-3-amine compounds. The exact values for this compound would require a specific calculation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic transitions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. derpharmachemica.comnih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions, facilitating intramolecular charge transfer. researchgate.netdergipark.org.tr In studies of indazole derivatives, the HOMO and LUMO distributions are typically spread across the entire molecular framework. nih.gov DFT calculations show that such charge transfers occur within the molecule, which is a key aspect of its electronic behavior. researchgate.net Global reactivity descriptors, including chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. dergipark.org.trnih.gov

Table 2: Frontier Orbital Energies and Related Parameters for Indazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Substituted Indazole (8z) | -6.4638 | -2.77776 | 3.68604 | nih.gov |

| Substituted Indazole (8u) | -6.8823 | -2.45457 | 4.42773 | nih.gov |

| 4-Fluoro-1H-indazole (gas phase) | -9.51 | -0.73 | 8.78 | dergipark.org.tr |

Note: The values are for different indazole derivatives and are presented to illustrate the typical range and concepts. The energy gap can vary significantly based on substituents and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.dereadthedocs.io The MEP surface illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. uni-muenchen.de

Typically, red and yellow colors indicate negative potential regions (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. derpharmachemica.comnih.gov For this compound, the MEP map would reveal the most likely sites for chemical interactions. The nitrogen atoms of the indazole ring and the fluorine atom are expected to be regions of negative potential, making them potential sites for hydrogen bonding and electrophilic interactions. derpharmachemica.comuni-muenchen.de This analysis is crucial for understanding how the molecule interacts with biological receptors or other reactants. uni-muenchen.decore.ac.uk

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.gov The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomer. It is a well-established finding from both experimental studies and theoretical calculations that the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form for most indazole derivatives under standard conditions. nih.govresearchgate.net

The greater stability of the 1H-tautomer is a critical factor influencing the compound's chemical behavior, synthetic routes, and biological activity. While certain substitutions can in some cases alter this preference, for non-substituted and many substituted indazoles, the 1H form prevails. researchgate.netdergipark.org.tr Computational studies can quantify the energy difference between the tautomers, confirming the higher stability of the 1H-indazole structure.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing detailed insight into the dynamic nature of ligand-receptor interactions. mdpi.com3ds.com In the context of drug discovery, MD simulations can predict how a ligand like this compound might bind to and interact with a biological target, such as a protein or enzyme. mdpi.comyoutube.com

Starting with a docked complex of the ligand and its target protein, an MD simulation models the system's behavior in a simulated physiological environment, including solvent effects. nih.govnih.gov The simulation reveals the stability of the binding pose, conformational changes in the protein and ligand upon binding, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comnih.gov Analysis of the simulation trajectory, using metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), helps to confirm the reliability of the binding mode and provides a dynamic picture of the interaction that static docking models cannot capture. nih.govnih.gov

HOMO-LUMO Analysis and Charge Transfer Properties

Tautomeric Preferences and Stability in this compound

Advanced Spectroscopic Techniques for Structural Elucidation

Key techniques used for the structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. dergipark.org.tr 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between adjacent protons and between protons and carbons, which is decisive in distinguishing between N1 and N2 regioisomers that can form during synthesis. dergipark.org.tr

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of different bonds. derpharmachemica.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight and elemental composition of the compound, confirming its molecular formula.

Raman Spectroscopy : This technique offers complementary vibrational information to IR and has been shown to be effective for the non-destructive detection and structural elucidation of indazole-containing compounds. researchgate.net

Together, these methods provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N, 2D-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of indazole derivatives. The presence of the fluorine atom at the C-6 position introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) with nearby protons and carbon atoms, providing valuable structural information. While complete experimental NMR data for the parent this compound is not extensively published, detailed analyses of its derivatives, such as this compound-3-carboxaldehyde and N-substituted 6-fluoro-1H-indazoles, offer significant insight into the spectroscopic characteristics of the core structure. rsc.orgbeilstein-journals.orgdergipark.org.tr

¹H NMR Spectroscopy

The ¹H NMR spectra of this compound derivatives display distinct signals for the protons on the bicyclic ring system. The chemical shifts are influenced by the electronic effects of the fluorine atom and other substituents. For instance, in 6-fluoro-1-phenyl-1H-indazole, the H-7 proton appears as a doublet of doublets of doublets due to coupling with H-5 and the fluorine at C-6. beilstein-journals.org The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, as seen in this compound-3-carboxaldehyde where it resonates at 13.13 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative for this compound derivatives due to the large coupling constants between the fluorine atom and the carbon atoms of the benzene (B151609) ring. The carbon directly attached to the fluorine (C-6) exhibits a large one-bond coupling constant (¹JCF), typically around 245 Hz, appearing as a doublet. rsc.orgbeilstein-journals.org Smaller two-, three-, and four-bond C-F couplings (²JCF, ³JCF, ⁴JCF) are also observed for C-5, C-7, C-7a, and C-4, providing unambiguous assignment of these signals. For example, in this compound-3-carboxaldehyde, C-6 appears as a doublet at 163.2 ppm with a ¹JCF of 244 Hz, while C-5 and C-7 show doublet splittings with ²JCF values of 26 Hz and 27 Hz, respectively. rsc.org

¹⁴N, ¹⁵N, and 2D-NMR Spectroscopy

While specific ¹⁴N and ¹⁵N NMR data for this compound were not found in the reviewed literature, these techniques are generally powerful for studying nitrogen-containing heterocycles. They are particularly useful for distinguishing between the 1H and 2H tautomers of indazole. jmchemsci.com Furthermore, 2D-NMR experiments such as COSY, HSQC, HMBC, and NOESY are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. dergipark.org.tr For example, NOESY experiments were crucial in differentiating between the N-1 and N-2 alkylated regioisomers of this compound by observing spatial correlations between the N-CH₂ protons and the indazole ring protons (H-7 for the N-1 isomer and H-3 for the N-2 isomer). dergipark.org.tr

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information on the functional groups present in a molecule. The spectrum of an indazole derivative is characterized by several key absorption bands. For this compound-3-carboxaldehyde, the spectrum shows a broad band for the N-H stretching vibration around 3142 cm⁻¹. rsc.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1650 and 1450 cm⁻¹ contains characteristic C=C and C=N stretching vibrations of the bicyclic aromatic system. A strong band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region. rsc.org

Iv. Pharmacological and Biological Investigations of 6 Fluoro 1h Indazole Derivatives

Mechanisms of Action and Molecular Targeting

The biological effects of 6-fluoro-1H-indazole derivatives are underpinned by their interactions with specific molecular targets. The presence of the fluorine atom often enhances crucial properties such as metabolic stability, binding affinity, and cell permeability, thereby augmenting their therapeutic potential. chemimpex.com

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes implicated in disease pathogenesis.

Kinases: A significant area of research has focused on the development of this compound derivatives as kinase inhibitors for cancer therapy. For instance, certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, with some compounds exhibiting single-digit nanomolar IC50 values. The indazole scaffold is a recognized component in various kinase inhibitors, and the addition of a fluorine atom can modulate the molecule's lipophilicity and its direct interactions with the target protein. mdpi.com Other research has explored these derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), with computational models highlighting key structural features for potent inhibition. longdom.org Furthermore, derivatives have been designed and evaluated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) kinases, with some showing strong potencies. nih.gov Specifically, 6-fluoroindazole derivatives with a dihydropyridine (B1217469) moiety have shown c-Met tyrosine kinase inhibitory activity in the nanomolar range. rsc.org

DAAO (D-amino acid oxidase): While specific studies on this compound derivatives as DAAO inhibitors are not extensively detailed in the provided context, the broader class of indazole derivatives has been investigated for activity against various enzymes.

IDO1 (Indoleamine 2,3-dioxygenase 1) and TDO (Tryptophan 2,3-dioxygenase): The indazole core is a bioisostere of the indole (B1671886) ring found in tryptophan, the natural substrate for IDO1 and TDO. nih.gov This has led to the design of 6-substituted aminoindazole derivatives as potential IDO1 inhibitors. nih.gov One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only exhibited potent anti-proliferative activity but also suppressed IDO1 protein expression. nih.gov Further studies have identified 4,6-disubstituted-1H-indazole derivatives as dual inhibitors of both IDO1 and TDO, with one compound showing significant in vivo antitumor activity in a xenograft model. researchgate.net

LPO (Lactoperoxidase): Research has demonstrated that this compound exhibits a strong inhibitory effect on bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties. nih.govahievran.edu.tr In one study, this compound was found to be a noncompetitive inhibitor of LPO with a Ki value of 10.65±1.89 μM. ahievran.edu.tr

CYP1A2: 6-Fluoro-1H-indazol-5-amine has been identified as a potential selective inhibitor of CYP1A2, an important enzyme in drug metabolism. smolecule.com This suggests that derivatives of this compound could influence the metabolism and efficacy of other drugs. smolecule.com

Receptor Binding and Modulation

The versatility of the this compound scaffold extends to its ability to interact with and modulate various receptors.

NMDA Receptor: While direct modulation of the NMDA receptor by this compound derivatives is not explicitly detailed, the broader indazole class is known for its neurological applications, suggesting potential interactions with neuronal receptors. chemimpex.com

TRPA1 (Transient Receptor Potential Ankyrin 1): Novel 1H-indazole derivatives have been reported as antagonists of the TRPA1 channel. nih.gov One compound, in particular, demonstrated significant activity against human TRPA1 with an IC50 value of 20 nM. nih.gov

Glucocorticoid Receptor: Indazole ether-based derivatives have been developed as selective glucocorticoid receptor modulators (SGRMs) for treating airway inflammation. nih.gov An inhaled candidate from this class potently inhibited Sephadex-induced lung edema in a dose-dependent manner. nih.gov

Interaction with Cellular Pathways

The anticancer effects of this compound derivatives are often a result of their interference with critical cellular pathways.

Cell Cycle Regulation: As inhibitors of kinases like PLK4 and TTK, these derivatives can directly impact cell cycle progression. longdom.org For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce G2/M cell cycle arrest in human colorectal cancer cells. nih.gov The anti-proliferative effects of these compounds are often linked to the inhibition of key cellular pathways responsible for the cell cycle. researchgate.net

Kynurenine (B1673888) Pathway: By inhibiting IDO1 and TDO, this compound derivatives can modulate the kynurenine pathway. nih.govresearchgate.net IDO1 catalyzes the first and rate-limiting step of this pathway, and its inhibition can restore immune surveillance against tumors by preventing tryptophan depletion and the accumulation of toxic metabolites. nih.gov

Preclinical Biological Activity and Efficacy Studies

The promising molecular interactions of this compound derivatives have been translated into significant biological activity in preclinical settings, particularly in the realm of cancer research.

Antitumor/Anticancer Research

The this compound scaffold is a prominent feature in many compounds developed for cancer treatment. chemimpex.comvulcanchem.comnih.gov The fluorine substitution can enhance antitumor efficacy. mdpi.com

A variety of this compound derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including those of the lung, breast, melanoma, colon, and prostate. benthamdirect.comresearchgate.net

For example, N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 14.3±4.4 μM, while exhibiting non-cytotoxicity in normal lung fibroblast cells. researchgate.netbenthamdirect.com Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed even greater potency with an IC50 of 0.4 ± 0.3 μM in HCT116 cells. nih.gov

The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 14.3 ± 4.4 | researchgate.netbenthamdirect.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 0.4 ± 0.3 | nih.gov |

| 6-fluoroindazole derivatives with dihydropyridine moiety | c-Met tyrosine kinase | 0.014 - 0.020 | rsc.org |

The in vitro anticancer activity of this compound derivatives has been corroborated by in vivo studies. For instance, a derivative of 1H-indazole was identified as an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer, leading to its identification as a clinical candidate. nih.gov Furthermore, a 4,6-disubstituted-1H-indazole derivative that acts as a dual IDO1/TDO inhibitor exhibited in vivo antitumor activity in a CT26 xenograft model, reducing tumor weight. researchgate.net Another study showed that a synthesized indazole derivative suppressed tumor growth in a 4T1 mouse model without obvious side effects. rsc.org These findings underscore the potential of this class of compounds to translate into effective cancer therapeutics.

Efficacy Against Specific Cancer Cell Lines (e.g., Colorectal Cancer, A549, MCF7)

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.

Colorectal Cancer (HCT116): A notable derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.org This compound was found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1) and induce G2/M cell cycle arrest in HCT116 cells. nih.govrsc.org Another related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, also showed significant anti-proliferative activity against HCT116 cells with an IC50 value of 14.3 ± 4.4 μM, while exhibiting low cytotoxicity in normal lung fibroblast cells (MRC5). smolecule.com Studies on other indazole derivatives have also confirmed their ability to inhibit the proliferation of HCT116 cells.

Lung Cancer (A549): Several 6-aminoindazole derivatives have exhibited considerable cytotoxicity towards the A549 human lung cancer cell line, with IC50 values ranging from 0.7 to 10 μM. rsc.org For instance, one study reported that N-aromatic substituted 6-aminoindazoles showed significant suppressive potency. rsc.org Other research has also highlighted the efficacy of indazole derivatives against A549 cells. nih.govlongdom.org For example, new indazol-pyrimidine derivatives, specifically compounds 4a and 4i, showed potent antiproliferative activity against the A549 cell line with IC50 values of 3.304 and 2.305 μM, respectively. nih.gov Fluoroindole-tethered chromene derivatives also displayed promising cytotoxic activity against A549 cells, with IC50 values between 7.9 and 9.1 μM. nih.gov

Breast Cancer (MCF7): Indazole derivatives have shown efficacy against MCF7 breast cancer cells. nih.govlongdom.org In one study, newly synthesized indazol-pyrimidine derivatives, particularly compounds 4f and 4i, demonstrated strong cytotoxic effects with IC50 values of 1.629 and 1.841 μM, respectively. nih.gov These compounds were found to induce apoptosis by activating caspase-3/7. nih.gov Additionally, a compound featuring a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring showed potent anticancer activity against MCF7 cell lines. longdom.org

Table 1: Efficacy of this compound Derivatives Against Specific Cancer Cell Lines

Studies on Drug Resistance and Combination Therapies

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer treatment. mdpi.com Research into this compound derivatives is exploring their potential to overcome drug resistance and their use in combination therapies. The development of novel and potent anticancer agents is crucial to combat MDR in various cancer cell lines. mdpi.com While specific studies focusing solely on this compound derivatives in this context are emerging, the broader class of indazoles is under investigation. For instance, some indazole derivatives have been developed as potent inhibitors of kinases involved in cancer progression, a strategy that can be relevant in overcoming resistance mechanisms. nih.gov Furthermore, the development of compounds that can suppress the growth of both wild-type and mutant tumors, such as certain indazole derivatives targeting estrogen receptors, highlights a potential avenue for addressing resistance. google.com The ability of some indole derivatives, a related class of compounds, to combat drug-resistant cancer cells offers promise for the therapeutic potential of indazole derivatives in this area. nih.govresearchgate.net

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Indazole derivatives, including those with a fluorine substitution, have demonstrated a wide range of antimicrobial activities. researchgate.netresearchgate.netmdpi.com They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.net

One study investigated the inhibitory effects of several halogenated indazoles, including this compound, on bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties. ahievran.edu.trnih.gov The study found that this compound exhibited a noncompetitive inhibitory effect on LPO, with a Ki value of 132.08±28.71 µM. ahievran.edu.tr This suggests that it can modulate the activity of enzymes involved in the host's natural defense system.

Other research has focused on synthesizing novel indazole derivatives and screening them for antimicrobial efficacy. For example, a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety showed moderate to good inhibition against various bacterial and fungal strains. researchgate.net Another study reported that synthesized indazole derivatives demonstrated wide-spectrum antimicrobial efficacy. longdom.org Specifically, one compound showed broad-spectrum antibacterial efficacy, while another exhibited potential antifungal activity against Candida albicans and R. oryzae. longdom.org

Anti-inflammatory and Analgesic Properties

The indazole scaffold is a recognized pharmacophore in the development of anti-inflammatory and analgesic agents. researchgate.netgoogle.comresearchgate.net Indazole derivatives are known to possess these properties, with some compounds acting as nonsteroidal anti-inflammatory drugs (NSAIDs). austinpublishinggroup.com The structural similarity of indazoles to biomolecules like purines may contribute to their ability to interact with biological systems and exert anti-inflammatory effects. researchgate.net

Research has shown that various substituted indazoles exhibit anti-inflammatory activity, in some cases surpassing that of standard drugs like diclofenac (B195802) sodium. researchgate.net The development of indazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) is a key area of research in this field. mdpi.com Furthermore, certain indazole derivatives have been investigated for their ability to inhibit the production of pro-inflammatory mediators. nih.gov

Neurological Applications (e.g., Schizophrenia, Neurodegenerative Diseases)

This compound and its derivatives are being explored for their potential in treating various neurological and neurodegenerative disorders. chemimpex.comgoogle.com The indazole core is a key structural motif in compounds targeting the central nervous system (CNS). austinpublishinggroup.com

Derivatives of indazole have been investigated as potential treatments for conditions such as schizophrenia and Alzheimer's disease. google.com.nanih.gov Their mechanism of action can involve the modulation of various receptors and enzymes in the brain. For example, indazole derivatives have been studied as dopamine (B1211576) receptor antagonists and for their potential role in managing the cognitive and negative symptoms of schizophrenia. google.comgoogle.comgoogle.com.na Research has also pointed to the potential of indazole derivatives in the treatment of neurodegenerative diseases by targeting specific pathways. ahievran.edu.trgoogle.com.na For instance, a derivative of D-valine containing an indazole moiety, N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-D-valine methyl ester (5F-ADB), has been shown to activate brain dopaminergic neurons through cannabinoid 1-receptor activation. nih.gov

Other Therapeutic Areas (e.g., Anticholinesterase Activity, Diabetes, HIV, Hypertension)

The therapeutic potential of this compound derivatives extends to several other areas:

Anticholinesterase Activity: Indazole derivatives have been investigated as inhibitors of cholinesterases, enzymes that are critical in the nervous system. This inhibitory activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov

Diabetes: Certain C(3)-monosubstituted indazoles have been explored as potential β3-adrenergic receptor agonists for the treatment of type II diabetes. austinpublishinggroup.com

HIV: The indazole scaffold is present in compounds with a wide range of pharmacological activities, including anti-HIV properties. researchgate.netresearchgate.netmdpi.comresearchgate.net

Hypertension: Indole and indazole analogues have been reviewed for their antihypertensive activity. researchgate.net Benzimidazole derivatives, which are structurally related, have also shown significant vasodilation properties, suggesting a potential for indazoles in this area. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the therapeutic properties of this compound derivatives. longdom.orglongdom.org These analyses help in understanding how different substituents on the indazole ring influence biological activity, guiding the design of more potent and selective compounds. longdom.orgmdpi.comnih.gov

For anticancer activity, SAR studies have revealed key insights. For instance, in a series of 6-substituted aminoindazoles, the introduction of a methyl group at the C-3 position of the indazole ring was found to enhance toxicity against HCT116 colon cancer cells. rsc.org Another study on indazole derivatives showed that N-methylation generally increased cytotoxic activity against HCT-116 and MDA-MB-231 cell lines. mdpi.com The presence of an electron-withdrawing fluoro group at the 4th position of a phenyl ring attached to the indazole core was also found to be responsible for superior anticancer activity. mdpi.com

In the context of antimicrobial activity, SAR analysis of indazole derivatives has shown that electron-rich substituents favorably positioned on the aromatic ring can lead to stronger interactions and efficacy against fungal strains. longdom.org

QSAR models have been developed to predict the anticancer activity of indazole derivatives. One study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient (r² = 0.9512) and a 3D-QSAR model with a high internal cross-validation regression coefficient (q² = 0.9132). longdom.orglongdom.org These models highlighted the importance of steric and physicochemical descriptors in determining the anticancer activity. longdom.orglongdom.org Another QSAR study on urea-substituted 2,4-diamino-pyrimidines with an indazole moiety pointed to lipophilicity as a key driver for improved anti-malarial activity. nih.gov

Table 2: Summary of Key SAR/QSAR Findings for Indazole Derivatives

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of this compound derivatives is not solely dependent on the fluorine atom at the C6-position; the nature and placement of substituents at other positions on the indazole ring are equally critical for potency and selectivity. nih.govresearchgate.net The indazole core itself is considered a privileged scaffold and an important pharmacophore for interacting with biological targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Systematic modifications have revealed several key structural features:

Substitution at C3: The C3 position is a frequent site for modification to modulate biological activity. For instance, 1H-indazole-3-carboxaldehydes serve as crucial synthetic intermediates for accessing a wide array of 3-substituted indazoles. nih.gov Derivatives with a 1H-indazol-3-amine moiety have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.govnih.govmdpi.com Conversely, introducing a methyl group at the C3 position has been associated with potential cytotoxicity in certain cancer cell lines. rsc.org In other contexts, compounds featuring a carbonitrile or an ethyl group at C3 have demonstrated notable biological or enzymatic activity.

Substitution at N1: The N1 position of the indazole ring is another key site for derivatization. Attaching a cyclohexyl group at N1 has yielded compounds with potential antitumor and antimicrobial properties. However, modifications at this position can also be detrimental; for example, N-methylation was found to diminish nitric oxide synthase (NOS) inhibitory activity in certain derivatives. researchgate.net

Combined Substitutions: The interplay between substituents at different positions is often crucial. For IDO1 inhibitors, the presence of substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold plays a significant role in their inhibitory activity. nih.gov

Appended Moieties: The nature of larger chemical groups attached to the indazole core significantly influences efficacy. In the development of FGFR1 inhibitors, attaching a 3-methoxyphenyl (B12655295) group to the indazole was effective, with larger alkoxy groups like 3-isopropoxyphenyl further enhancing activity. nih.gov For inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the incorporation of groups capable of forming hydrogen bonds, such as amides and sulfonamides, resulted in enhanced activity compared to more hydrophobic groups. nih.gov

The following table details the structure-activity relationship (SAR) for a series of this compound derivatives as FGFR1 inhibitors, highlighting the importance of substitutions on an appended phenyl ring.

| Compound | R Group (Substitution on Phenyl Ring) | FGFR1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 14a | 3-methoxyphenyl | 15 | nih.gov |

| 14b | 3-ethoxyphenyl | 13.2 | nih.gov |

| 14c | 3-isopropoxyphenyl | 9.8 | nih.gov |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 | nih.gov |

Impact of Fluorine Substitution Position on Activity

While fluorine substitution generally enhances metabolic stability and biological activity, its position on the indazole ring has a profound impact on potency and selectivity. rsc.org Comparative studies of different fluoro-isomers have demonstrated that the C6 position is often optimal, though not universally superior for all biological targets.

Rho Kinase (ROCK1) Inhibition: The position of the fluorine atom is critical for ROCK1 inhibition. A derivative with fluorine at the C6 position (compound 52) was a potent inhibitor with an IC₅₀ value of 14 nM. rsc.org In stark contrast, its isomer with fluorine at the C4 position (compound 51) was significantly less potent, displaying an IC₅₀ of 2500 nM. rsc.org Furthermore, the 6-fluoro derivative exhibited dramatically improved oral bioavailability. rsc.org

FGFR Inhibition: For inhibitors of FGFR1 and FGFR2, fluorine substitution at the C6-position of the primary indazole ring (Ring A) led to improved enzymatic and cellular potency. nih.gov Conversely, placing the fluorine atom on other appended rings (Rings B or C) was not well tolerated and resulted in decreased activity. nih.gov

α₂-Adrenergic Receptor (α₂-AR) Ligands: In the case of α₂-AR ligands, fluorination of the indazole ring generally decreased binding affinity. researchgate.net However, among the fluorinated derivatives, the 6-fluoro and 7-fluoro isomers proved to be the most selective ligands for the α₂-AR. researchgate.net In vivo studies revealed that the 7-fluoro derivative possessed the highest hypotensive and bradycardic activities. researchgate.net

Anticancer Activity: While the C6-fluoro substitution is common, other positions can also be beneficial. For a series of indazole derivatives designed as anticancer agents, a 4-fluoro substitution on the indazole ring was shown to contribute to enhanced efficacy. longdom.orglongdom.org

The following table illustrates the dramatic effect of fluorine placement on ROCK1 inhibitory activity.

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 51 | C4 | 2500 | rsc.org |

| 52 | C6 | 14 | rsc.org |

Rational Design and Optimization of this compound Derivatives for Enhanced Potency and Selectivity

The development of advanced this compound-based therapeutic agents relies heavily on rational design and optimization strategies. Techniques such as structure-based drug design, computational modeling, and Quantitative Structure-Activity Relationship (QSAR) studies are employed to guide the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles. longdom.orglongdom.orgacs.org

As Kinase Inhibitors: The rational design of kinase inhibitors is a prominent area of research for this scaffold.

FGFR Inhibitors: Structure-based design has been instrumental in developing potent 1H-indazol-3-amine derivatives. nih.gov Starting from a lead compound, optimization efforts, such as adding a fluorine atom to an attached phenyl ring, led to a nearly three-fold improvement in inhibitory activity (IC₅₀ decreased from 15 nM to 5.5 nM). nih.gov In a separate study, a lead compound, 6-(3-methoxyphenyl)-1H-indazol-3-amine (IC₅₀ = 15.0 nM), was further optimized through structural modifications, including the addition of an N-ethylpiperazine group, to yield a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. mdpi.com

PI3Kδ Inhibitors: A focused optimization of a lead indazole compound, utilizing structure-based design, successfully yielded clinical candidates for treating respiratory diseases. acs.org This effort prioritized enhancing PI3Kδ potency and selectivity over other isoforms while improving pharmacokinetic properties for inhaled delivery. acs.org

ASK1 Inhibitors: Systematic SAR studies of a 1H-indazole scaffold led to the discovery of a promising inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), a target for inflammatory diseases. researchgate.net

As PARP Inhibitors: The 6-fluoro-substituted heterocyclic core is also important in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

The synthesis of Rucaparib, an approved PARP inhibitor, utilizes a 6-fluoro-indole intermediate, underscoring the value of this structural motif.

Optimization strategies for novel PARP inhibitors have involved the isosteric replacement of functional groups to improve potency. For example, replacing a tetrazole ring with a carboxyl group on a lead compound provided a new promising lead, which was subsequently optimized to generate analogues with potent PARP-1 IC₅₀ values, some in the low nanomolar range (4 nM). nih.gov These design efforts are guided by X-ray crystal structures to understand how the derivatives bind to the PARP active site. nih.govacs.org

The following table shows an example of the successful optimization of a 1H-indazole-3-amine derivative as an FGFR1 inhibitor.

| Compound | Description | FGFR1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 98 | Lead Compound (6-(3-methoxyphenyl)-1H-indazol-3-amine) | 15.0 | mdpi.com |

| 99 | Optimized Derivative (with N-ethylpiperazine group) | 2.9 | mdpi.com |

V. Advanced Applications and Future Research Directions

6-Fluoro-1H-Indazole as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile and foundational scaffold for the synthesis of more elaborate molecular architectures. The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. The presence of the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity, making its derivatives attractive for further development. chemimpex.com The indazole ring itself offers multiple sites for chemical modification through reactions like N-alkylation, acylation, and various coupling reactions, allowing for the creation of diverse compound libraries. ambeed.comnih.gov

The reactivity of the this compound nucleus is harnessed by chemists to construct novel and complex heterocyclic systems. As a bifunctional molecule, it can undergo various transformations. ambeed.com For instance, the nitrogen atoms of the pyrazole ring and the reactive positions on the benzene ring are amenable to a range of synthetic manipulations.

Researchers have utilized indazole derivatives in cycloaddition reactions to create fused ring systems. One-step syntheses have been developed to form tricyclic pyridazino[1,2-a]indazolium ring systems, demonstrating the utility of the indazole core in building complex polycyclic structures. acs.org Furthermore, methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" have been employed to link the indazole scaffold to other heterocyclic moieties, such as 1,2,3-triazoles, creating novel hybrid molecules with potential pharmaceutical applications. banglajol.info Synthetic strategies involving intramolecular cyclization of phenylhydrazines and diazo-reactions of indoles have also been improved to facilitate the large-scale production of functionalized indazoles, including this compound-3-carbaldehyde, which serves as a precursor for more complex derivatives. researchgate.net

The application of this compound and its derivatives extends into the realms of agrochemical and material science research.

Agrochemical Research: Fluorinated compounds are of significant interest in modern crop protection. researchgate.net The unique properties of the fluorine atom can enhance the efficacy and selectivity of agrochemicals. chemimpex.com Derivatives of this compound are explored for their potential as pesticides or herbicides. chemimpex.comsmolecule.com The goal is to develop effective crop protection agents that are potentially less harmful to the environment and non-target organisms. chemimpex.comchemimpex.com The indazole scaffold itself is found in various commercial agrochemicals, highlighting its importance in this sector. researchgate.net

Material Science Research: In material science, this compound derivatives are investigated for their potential to create advanced materials. chemimpex.com These compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. chemimpex.com They are also explored for use in specialized coatings that require specific chemical resistance. chemimpex.comchemimpex.com The unique electronic and optical properties of some derivatives open avenues for the development of novel materials for electronic applications.

Development of Novel Heterocyclic Systems

Emerging Research Areas and Potential Clinical Translation

The structural features of this compound make it a cornerstone for designing molecules aimed at new therapeutic and diagnostic applications.

The this compound scaffold is a key component in the discovery of new therapeutic agents targeting a range of diseases, particularly in oncology. chemimpex.com The indazole nucleus is a bioisostere of indole (B1671886), the side chain of tryptophan, which allows its derivatives to interact with biological targets that recognize the indole motif. rsc.org

One of the key emerging targets is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme involved in suppressing the immune system in the tumor microenvironment. rsc.org By inhibiting IDO1, the anti-tumor immune response can be enhanced. A series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors, with some compounds showing potent anti-proliferative activity against human colorectal cancer cells and suppression of IDO1 protein expression. rsc.org

Derivatives of this compound have also been developed as inhibitors of various protein kinases , which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets include:

Receptor Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.govrsc.org

Serine/Threonine Kinases: Including Aurora kinase and Polo-like kinase 4 (PLK4). rsc.org

The table below summarizes some research findings on derivatives and their targeted pathways.

| Derivative Class | Pharmacological Target/Pathway | Disease Area | Research Finding |

| 6-Substituted Aminoindazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent anti-proliferative activity in HCT116 cells and suppressed IDO1 expression. rsc.org |

| Substituted Indazoles | Polo-like kinase 4 (PLK4) | Oncology | Indazole derivatives have demonstrated potent inhibitory effects against PLK4, a regulator of the cell cycle. |

| 1H-Indazol-3-amine derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Oncology | Optimized derivatives showed potent FGFR1 inhibition and cellular anti-proliferative activity. nih.gov |

| 1H-Indazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Oncology | A derivative displayed strong potency against EGFR and the T790M mutant, which is associated with drug resistance. nih.gov |

Beyond therapeutics, there is emerging interest in using derivatives of this compound for the development of diagnostic tools. chemimpex.comchemimpex.com Researchers are investigating their application in diagnostic assays and medical imaging. chemimpex.comchemimpex.com The unique properties of these compounds could lead to the creation of sensitive detection methods for various biological markers associated with diseases. chemimpex.comchemimpex.com The ability to functionalize the indazole core allows for the attachment of reporter groups or targeting moieties, making these derivatives adaptable for diagnostic purposes. chemimpex.com

Q & A

Q. What are the standard synthetic protocols for preparing 6-fluoro-1H-indazole and its derivatives?

- Methodological Answer : The synthesis of this compound typically involves halogenation and fluorination steps. For example, brominated derivatives (e.g., 6-bromo-5-fluoro-1H-indazole) can be synthesized via electrophilic substitution, followed by palladium-catalyzed cross-coupling reactions to introduce functional groups . Fluorination may employ agents like Selectfluor or via nucleophilic aromatic substitution under controlled temperatures (e.g., 80–120°C). Derivatives such as this compound-5-carbaldehyde are synthesized by formylation at the 5-position using Vilsmeier-Haack conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine substitution and regiochemistry.

- X-ray Crystallography : Programs like SHELX refine crystal structures to resolve bond lengths and angles, critical for confirming tautomeric forms .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm) .

Q. What are the recommended storage and handling procedures for this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hygroscopic decomposition. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation (refer to SDS sheets for hazard codes like H315/H319) .

Advanced Research Questions

Q. How do structural modifications at different positions of the indazole ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- 5-Position Modifications : Introducing electron-withdrawing groups (e.g., -CHO) enhances electrophilicity, potentially improving kinase inhibition (e.g., VEGFR-2 inhibitors) .

- 3-Position Halogenation : Bromine at C3 increases steric bulk, altering binding affinity in Aurora B/FLT3 inhibitors .

- N1 Substitution : Methyl groups at N1 reduce metabolic degradation, as seen in PK/PD studies of indazole-based drugs .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or tautomeric variations .

- Meta-Analysis : Use tools like PICO to assess study heterogeneity (e.g., cell lines, incubation times) .

Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulates binding interactions with targets (e.g., FLT3 kinase) using software like GROMACS .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.